4-(4-Aminophenyl)butan-2-one

Catalog No.
S15840033
CAS No.
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Aminophenyl)butan-2-one

Product Name

4-(4-Aminophenyl)butan-2-one

IUPAC Name

4-(4-aminophenyl)butan-2-one

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,11H2,1H3

InChI Key

KLUYMVRPHYGSNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)N

4-(4-Aminophenyl)butan-2-one, also known as 4-(4-aminophenyl)-2-butanone, is an organic compound with the molecular formula C10H13NOC_{10}H_{13}NO. It features a butanone group attached to a phenyl ring that has an amino group in the para position. This compound is characterized by its structural formula, which includes a ketone functional group and an amine, making it a member of the class of compounds known as aryl ketones. The presence of the amino group contributes to its potential biological activity and reactivity in various chemical processes.

  • Oxidation: The amino group can be oxidized to form a corresponding nitroso or oxime derivative.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Reduction: The ketone can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.
  • Amination: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

Research indicates that 4-(4-Aminophenyl)butan-2-one exhibits potential biological activities, particularly as an inhibitor of certain enzymes. Studies have shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways, suggesting its utility in drug development. For instance, it has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

The synthesis of 4-(4-Aminophenyl)butan-2-one can be achieved through various methods:

  • Direct Amination: Starting from 4-bromoacetophenone, it can be treated with ammonia or amines under basic conditions to introduce the amino group.
  • Reduction of Ketones: A related method involves reducing 4-(4-nitrophenyl)butan-2-one using catalytic hydrogenation or chemical reducing agents.
  • Condensation Reactions: It can also be synthesized via condensation reactions involving aromatic amines and ketones under acidic conditions .

4-(4-Aminophenyl)butan-2-one finds applications in several fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents due to their biological activity.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
  • Material Science: Compounds similar to 4-(4-Aminophenyl)butan-2-one may be utilized in developing new materials with specific properties.

Interaction studies involving 4-(4-Aminophenyl)butan-2-one focus on its binding affinity and inhibitory effects on various biological targets. Molecular docking studies have been conducted to predict how this compound interacts with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 4-(4-Aminophenyl)butan-2-one. Here are some notable comparisons:

Compound NameStructureUnique Features
1-(2-Aminophenyl)butan-1-oneA butanone derivative with a different amino positionExhibits different biological activities due to structural variation.
3-(Aminophenyl)butan-2-oneSimilar but with an amino group at another positionMay have altered reactivity and biological properties compared to 4-(4-Aminophenyl)butan-2-one.
4-Hydroxy-4-(4-nitrophenyl)butan-2-oneContains a hydroxyl and nitro groupOffers distinct chemical reactivity and potential applications in pharmaceuticals.

These compounds illustrate the diversity within this class of chemicals and highlight the unique properties of 4-(4-Aminophenyl)butan-2-one that may make it particularly valuable in research and application contexts .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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